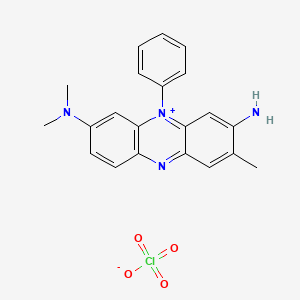
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is a complex organic compound belonging to the phenazinium family. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting various o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline under specific conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C and a pH of 4.5 for about 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative cyclization methods. The use of potassium permanganate as an oxidant is favored due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization with potassium permanganate yields phenazinium chlorides .
Scientific Research Applications
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-amino-7-(dimethylamino)phenothiazin-5-ium: This compound is similar in structure and is used as a histological dye.
Methylene Blue: Another phenothiazinium dye with similar applications in biological studies.
Uniqueness
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is unique due to its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
51896-65-2 |
|---|---|
Molecular Formula |
C21H21ClN4O4 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |
InChI |
InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |
InChI Key |
CFUDOTXBYPVKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















